ethyl 2-{[2-(4-bromophenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}acetate
Description
Ethyl 2-{[2-(4-bromophenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}acetate is a heterocyclic compound featuring a pyrazolo[1,5-a]pyrazine core substituted with a 4-bromophenyl group at position 2 and a sulfanyl acetate ester at position 2. This compound is synthesized via alkylation of intermediate thiol-containing heterocycles with ethyl chloroacetate under basic conditions . Its structural complexity and functional diversity make it a candidate for pharmaceutical research, particularly in oncology and antimicrobial applications.
Properties
IUPAC Name |
ethyl 2-[2-(4-bromophenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanylacetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14BrN3O2S/c1-2-22-15(21)10-23-16-14-9-13(19-20(14)8-7-18-16)11-3-5-12(17)6-4-11/h3-9H,2,10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZMIESIHPBGGLM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CSC1=NC=CN2C1=CC(=N2)C3=CC=C(C=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14BrN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-{[2-(4-bromophenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}acetate typically involves a multi-step process
Formation of Pyrazolo[1,5-a]pyrazine Core: This step often involves the cyclization of appropriate precursors under acidic or basic conditions. For example, a reaction between a hydrazine derivative and a diketone can yield the pyrazolo[1,5-a]pyrazine core.
Introduction of Bromophenyl Group: The bromophenyl group can be introduced via a halogenation reaction, where a phenyl group is treated with a brominating agent such as bromine or N-bromosuccinimide (NBS).
Formation of Ethyl Ester: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of an acid catalyst like sulfuric acid or a base catalyst like sodium ethoxide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-{[2-(4-bromophenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions using agents like lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) can reduce certain functional groups within the molecule.
Substitution: Nucleophilic substitution reactions can occur at the bromophenyl group, where the bromine atom is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium ethoxide in ethanol for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the potential of pyrazolo[1,5-a]pyrazine derivatives, including ethyl 2-{[2-(4-bromophenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}acetate, as anticancer agents. Research indicates that compounds with similar structures exhibit significant inhibitory effects on various cancer cell lines, particularly through mechanisms involving kinase inhibition.
- Case Study : A derivative of pyrazolo[1,5-a]pyrimidine demonstrated dual inhibition against CDK2 and TRKA kinases with IC50 values comparable to established inhibitors, suggesting that similar pyrazolo compounds may also exhibit potent anticancer properties .
Enzyme Inhibition
The compound may also possess enzyme inhibitory properties. Pyrazolo derivatives have been shown to inhibit enzymes involved in critical biological pathways. This suggests that this compound could be explored for its ability to modulate enzymatic activity related to diseases such as cancer and neurodegenerative disorders.
- Research Findings : Functionalization of pyrazolo derivatives has been linked to enhanced enzyme inhibition and anticancer activity .
Photophysical Properties
The unique structure of this compound may also impart interesting photophysical properties. Pyrazolo compounds have been researched for their potential use as fluorophores in optical applications.
Mechanism of Action
The mechanism of action of ethyl 2-{[2-(4-bromophenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The bromophenyl group and the pyrazolo[1,5-a]pyrazine core play crucial roles in binding to these targets, leading to the modulation of their activity. This can result in the inhibition of enzyme activity or the activation of signaling pathways, depending on the specific biological context.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural analogs and their comparative properties:
Structural and Functional Insights
Core Heterocycles: Pyrazolo[1,5-a]pyrazine (target compound) vs. pyrazolo[1,5-a]pyrimidine (): Pyrimidine cores (N-rich) enhance hydrogen bonding, while pyrazine cores (fewer N atoms) may favor π-stacking .
Substituent Effects :
- 4-Bromophenyl : Common in the target compound and . Bromine’s hydrophobicity and van der Waals interactions enhance membrane permeability and target binding .
- Ester vs. Carboxyl Groups : Esters (e.g., target compound) exhibit higher cell permeability than carboxylic acids ([18F]5 in ), but carboxylates show faster systemic clearance .
Anticancer Activity: Pyrazolo[1,5-a]pyrimidine derivatives () with cyano or arylidene groups demonstrate IC₅₀ values as low as 3.25 µM against MCF-7 cells. The target compound’s sulfanyl acetate group may similarly disrupt cancer cell cycles via kinase inhibition .
Synthetic Accessibility :
- The target compound’s synthesis () involves straightforward alkylation, whereas trifluoromethyl derivatives () require costly fluorination reagents .
Key Research Findings
- Biodistribution : Ester-containing analogs (e.g., [18F]3 in ) show prolonged tumor retention compared to carboxylates, suggesting the target compound’s ester group may optimize pharmacokinetics .
- Crystallography : Bromophenyl-substituted cyclopenta-pyrazolo[1,5-a]pyrimidines () exhibit planar conformations, which could enhance DNA intercalation if replicated in the target compound .
- Antimicrobial Potential: Sulfanyl-linked derivatives (e.g., ) inhibit fungal pathogens, implying the target compound’s thioether bridge may confer similar activity .
Biological Activity
Ethyl 2-{[2-(4-bromophenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}acetate is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound can be described by the following structural formula:
Key Features:
- Molecular Weight : 318.20 g/mol
- Functional Groups : Contains a pyrazolo[1,5-a]pyrazine core, a bromophenyl moiety, and an ethyl acetate group.
Antitumor Activity
Research has indicated that pyrazolo derivatives exhibit significant antitumor properties. For instance, compounds similar to this compound have shown promising results against various cancer cell lines.
Case Study: Pyrazole Derivatives in Cancer Treatment
A study evaluated a series of pyrazole derivatives for their cytotoxic effects on breast cancer cell lines (MCF-7 and MDA-MB-231). The results demonstrated that certain derivatives exhibited enhanced cytotoxicity when combined with doxorubicin, suggesting a synergistic effect that could be leveraged in therapeutic applications .
Anti-inflammatory and Antibacterial Properties
Pyrazolo derivatives are also recognized for their anti-inflammatory and antibacterial activities. The structure-activity relationship (SAR) studies indicate that modifications in the pyrazolo framework can lead to enhanced biological efficacy.
Table 1: Summary of Biological Activities of Pyrazolo Derivatives
| Activity Type | Compound Example | Effectiveness |
|---|---|---|
| Antitumor | Ethyl 2-{[2-(4-bromophenyl)...} | Significant cytotoxicity |
| Anti-inflammatory | Various pyrazole derivatives | Moderate inhibition of IL-6 |
| Antibacterial | Isoxazole pyrazole carboxamides | Notable antibacterial activity |
The mechanism by which this compound exerts its biological effects is likely multifaceted. It may involve:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in cancer proliferation.
- Modulation of Signaling Pathways : Interaction with specific receptors can alter signaling cascades that regulate cell growth and apoptosis .
Recent Studies
Recent literature highlights the ongoing exploration of pyrazolo compounds in drug discovery. For instance, a review focused on the SAR of pyrazole derivatives emphasized their role as potent inhibitors against various targets including BRAF(V600E) and EGFR .
In Vitro and In Vivo Studies
In vitro studies have demonstrated the effectiveness of certain pyrazolo derivatives against resistant strains of cancer cells. In vivo studies further support these findings, showcasing reduced tumor growth in animal models treated with these compounds .
Q & A
Q. What preliminary biological screening assays are suitable for this compound?
- Methodological Answer : Use in vitro cytotoxicity assays (e.g., MTT or Mosmann’s colorimetric assay ) to evaluate antiproliferative activity against cancer cell lines. For antimicrobial activity, follow protocols for pyrazolo[1,5-a]pyrimidine analogs, testing against Gram-positive/negative bacteria and fungi at concentrations of 1–100 µM . Dose-response curves (IC₅₀) and selectivity indices (normal vs. cancerous cells) should be reported.
Advanced Research Questions
Q. How do substituents on the pyrazolo[1,5-a]pyrazine core influence bioactivity?
- Methodological Answer : Perform structure-activity relationship (SAR) studies by synthesizing analogs with varied substituents (e.g., halogen, methoxy, or methyl groups). Compare IC₅₀ values in biological assays (e.g., anticancer or kinase inhibition). For example:
Q. What mechanistic insights explain contradictory cytotoxicity data across cell lines?
- Methodological Answer : Address discrepancies via target profiling (kinase inhibition assays) and apoptosis pathway analysis (e.g., caspase-3/7 activation). For example, pyrazolo[1,5-a]pyrazine analogs targeting VEGF showed IC₅₀ < 100 nM in HUVEC cells but weaker activity in solid tumors due to efflux pumps . Use siRNA knockdown or chemical inhibitors (e.g., verapamil for P-gp) to validate resistance mechanisms.
Q. How can computational methods guide the optimization of this compound’s pharmacokinetics?
- Methodological Answer : Apply molecular docking (AutoDock Vina) to model interactions with targets like VEGFR2 or BMPR. For ADMET prediction, use SwissADME or pkCSM to assess logP (<3.5), aqueous solubility (>50 µM), and CYP450 inhibition risk. Prioritize derivatives with low hepatotoxicity (e.g., Ames test negative) and high BBB permeability if CNS activity is desired .
Q. What crystallographic data support conformational stability in drug design?
- Methodological Answer : Analyze XRD data (e.g., a = 7.17 Å, b = 10.70 Å, c = 13.92 Å for triclinic systems) to confirm planarity of the pyrazolo[1,5-a]pyrazine ring. Hydrogen bonding (N–H⋯O) and π-π stacking (4-bromophenyl group) contribute to stability, as seen in analogs with similar lattice parameters . Use Mercury Software to calculate torsion angles (<10° deviation) for scaffold rigidity.
Data Contradiction Analysis
Q. Why do some analogs show high in vitro activity but poor in vivo efficacy?
- Methodological Answer : Investigate metabolic stability (microsomal assays) and plasma protein binding (equilibrium dialysis). For instance, ester groups (e.g., ethyl acetate) may hydrolyze rapidly in vivo, reducing bioavailability. Modify the ester to a carboxamide or use prodrug strategies to enhance half-life .
Q. How to resolve discrepancies between computational predictions and experimental binding affinities?
- Methodological Answer : Re-evaluate docking parameters (e.g., protonation states, solvation effects) and validate with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) . For pyrazolo[1,5-a]pyrazines, flexible side chains (e.g., sulfanylacetate) may adopt multiple conformations not captured in rigid docking .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
